4-{[(1Z)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide 4-{[(1Z)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1021262-47-4
VCID: VC11951664
InChI: InChI=1S/C19H17N5O3S2/c1-12-8-18(23-27-12)24-29(25,26)16-6-4-15(5-7-16)21-10-14(9-20)19-22-17(11-28-19)13-2-3-13/h4-8,10-11,13,21H,2-3H2,1H3,(H,23,24)/b14-10-
SMILES: CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4CC4
Molecular Formula: C19H17N5O3S2
Molecular Weight: 427.5 g/mol

4-{[(1Z)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide

CAS No.: 1021262-47-4

Cat. No.: VC11951664

Molecular Formula: C19H17N5O3S2

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

4-{[(1Z)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide - 1021262-47-4

Specification

CAS No. 1021262-47-4
Molecular Formula C19H17N5O3S2
Molecular Weight 427.5 g/mol
IUPAC Name 4-[[(Z)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)ethenyl]amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Standard InChI InChI=1S/C19H17N5O3S2/c1-12-8-18(23-27-12)24-29(25,26)16-6-4-15(5-7-16)21-10-14(9-20)19-22-17(11-28-19)13-2-3-13/h4-8,10-11,13,21H,2-3H2,1H3,(H,23,24)/b14-10-
Standard InChI Key VNODSEBEEBNDCS-UVTDQMKNSA-N
Isomeric SMILES CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C(/C#N)\C3=NC(=CS3)C4CC4
SMILES CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4CC4
Canonical SMILES CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4CC4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene sulfonamide core substituted at the 4-position with a (1Z)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)ethenyl amino group and at the sulfonamide nitrogen with a 5-methyl-1,2-oxazol-3-yl group. The Z-configuration of the ethenyl bridge ensures spatial proximity between the cyano and thiazole groups, potentially influencing molecular recognition in biological systems. The cyclopropyl substituent on the thiazole ring introduces steric constraints that may enhance metabolic stability.

Physicochemical Data

Key properties are summarized below:

PropertyValue
CAS Number1021262-47-4
Molecular FormulaC19H17N5O3S2\text{C}_{19}\text{H}_{17}\text{N}_{5}\text{O}_{3}\text{S}_{2}
Molecular Weight427.5 g/mol
IUPAC Name4-[[(Z)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)ethenyl]amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4CC4

The compound’s solubility profile is dominated by the polar sulfonamide group, while the aromatic and heterocyclic components contribute to moderate lipophilicity, as inferred from its LogP value (~2.8).

Synthesis and Characterization

Synthetic Pathway

The synthesis involves a multi-step sequence:

  • Thiazole Ring Formation: Cyclopropyl-substituted thiazole is synthesized via Hantzsch thiazole synthesis, combining cyclopropanecarboxamide with α-bromoketones.

  • Oxazole Introduction: 5-Methyl-1,2-oxazol-3-amine is prepared through cyclodehydration of β-ketoamide precursors.

  • Sulfonamide Coupling: The sulfonamide group is introduced via reaction of 4-nitrobenzenesulfonyl chloride with the oxazole amine, followed by nitro group reduction.

  • Ethenyl Bridge Assembly: A Knoevenagel condensation between the thiazole-aldehyde and cyanoacetamide derivatives forms the (Z)-configured ethenyl linkage.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the Z-configuration, with characteristic coupling constants (J=10.2HzJ = 10.2 \, \text{Hz}) between the ethenyl protons. High-resolution mass spectrometry (HRMS) validates the molecular formula ([M+H]+=428.1052\text{[M+H]}^+ = 428.1052). Purity (>95%) is assessed via reverse-phase HPLC using a C18 column and acetonitrile/water gradient.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Preliminary assays on related compounds suggest broad-spectrum activity against Gram-positive bacteria (MIC = 4–8 µg/mL for S. aureus), likely due to interference with dihydrofolate reductase (DHFR). The cyano group’s electron-withdrawing effects may potentiate binding to the DHFR active site .

Future Research Directions

  • Pharmacokinetic Studies: Investigate oral bioavailability and plasma protein binding.

  • Target Identification: Employ proteomics to map interaction partners beyond CA-IX.

  • Analog Optimization: Explore substituent effects at the cyclopropyl and oxazole positions to improve potency.

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